2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-ethylphenylamine under suitable conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide lies in its specific structural features, such as the combination of the pyrido[2,3-d]pyrimidine core with the benzyl and sulfanyl groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-2-17-10-12-19(13-11-17)26-21(29)16-31-24-27-22-20(9-6-14-25-22)23(30)28(24)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMQLOLSSATCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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